1,1,1-Trichloro-2,2-difluoropropane
Description
BenchChem offers high-quality 1,1,1-Trichloro-2,2-difluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trichloro-2,2-difluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloro-2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3F2/c1-2(7,8)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBARDKWGXGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564922 | |
| Record name | 1,1,1-Trichloro-2,2-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-05-6 | |
| Record name | 1,1,1-Trichloro-2,2-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Atmospheric Lifetime and Degradation of HCFC-242cb
Abstract
This technical guide provides a comprehensive analysis of the atmospheric fate of the hydrochlorofluorocarbon (HCFC) 1,1,1-Trichloro-2,2-difluoropropane, designated as HCFC-242cb (Chemical Formula: CH₃CF₂CCl₃). As transitional substitutes for chlorofluorocarbons (CFCs), HCFCs possess a reduced, yet significant, environmental impact.[1] This document details the chemical and physical processes that govern the atmospheric lifetime of HCFC-242cb, its degradation pathways, and its resulting environmental potentials. The primary atmospheric removal mechanism is identified as reaction with the hydroxyl radical (OH), which dictates a global atmospheric lifetime of approximately 12.3 years.[2] Subsequent degradation reactions, environmental metrics including Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), and the standard experimental methodologies for determining kinetic parameters are thoroughly discussed.
Introduction
Hydrochlorofluorocarbons (HCFCs) were developed as replacements for chlorofluorocarbons (CFCs) following the implementation of the Montreal Protocol, an international treaty designed to protect the stratospheric ozone layer.[1][3] Unlike CFCs, which are inert in the lower atmosphere, HCFCs contain at least one carbon-hydrogen bond, making them susceptible to degradation in the troposphere.[4] This susceptibility significantly shortens their atmospheric lifetimes compared to CFCs, thereby reducing their potential to transport chlorine to the stratosphere where it can catalytically destroy ozone.[4][5]
HCFC-242cb (1,1,1-Trichloro-2,2-difluoropropane) is one such compound. A thorough understanding of its atmospheric chemistry is crucial for accurately assessing its environmental impact. This guide synthesizes available data to provide a detailed overview of its atmospheric residence time, the step-by-step chemical reactions that lead to its breakdown, and its contribution to ozone depletion and global warming.
Atmospheric Lifetime
The atmospheric lifetime of a compound is a critical parameter that determines its potential for long-range transport and its overall environmental impact. It is defined as the average time a molecule of the compound resides in the atmosphere.
Primary Removal Pathway: Reaction with OH Radicals
For HCFCs, the dominant atmospheric loss process is their gas-phase reaction with the hydroxyl radical (•OH).[4][6][7] The •OH radical, often referred to as the "detergent of the troposphere," is a highly reactive oxidant that initiates the degradation of most volatile organic compounds.[8] The reaction with HCFC-242cb proceeds via the abstraction of a hydrogen atom from the methyl group, the only available C-H bond in the molecule:
CH₃CF₂CCl₃ + •OH → •CH₂CF₂CCl₃ + H₂O
This initiation step is the rate-limiting factor for the compound's removal from the atmosphere. The rate of this reaction, and thus the atmospheric lifetime, is dependent on the concentration of OH radicals and temperature.[6]
Other Potential Loss Processes
While the reaction with •OH is dominant, other potential atmospheric sinks must be considered:
-
Photolysis: The direct breakdown of a molecule by solar ultraviolet (UV) radiation. Unlike CFCs, which are primarily removed by stratospheric photolysis, the C-H bonds in HCFCs make them less susceptible to this process in the lower atmosphere. For HCFC-242cb, the photolysis lifetime is estimated to be approximately 68 years, accounting for only a minor fraction (around 3.1%) of its total atmospheric loss.[2]
-
Reaction with Ozone (O₃) and Chlorine Atoms (Cl•): Reactions with other atmospheric oxidants like ozone and chlorine atoms are generally too slow to be significant loss pathways for saturated HCFCs compared to the reaction with •OH.
Quantitative Assessment
Based on kinetic modeling and experimental data, the atmospheric lifetime of HCFC-242cb has been calculated. The partitioning between the troposphere and stratosphere results in different lifetimes for each compartment, which are combined to determine the overall global lifetime.
| Lifetime Parameter | Value (Years) |
| Tropospheric Atmospheric Lifetime | 18.7[2] |
| Stratospheric Atmospheric Lifetime | 36.3[2] |
| Global Atmospheric Lifetime | 12.3 [2] |
| Table 1: Summary of calculated atmospheric lifetimes for HCFC-242cb. |
Atmospheric Degradation Mechanism
Following the initial hydrogen abstraction by the •OH radical, HCFC-242cb is converted into a series of reactive intermediates that are progressively oxidized, ultimately forming stable, water-soluble products that are removed from the atmosphere through precipitation.
Initiation Step
As previously noted, the process begins with the formation of a haloalkyl radical: CH₃CF₂CCl₃ + •OH → •CH₂CF₂CCl₃ + H₂O
Subsequent Radical Reactions
The atmospheric degradation cascade proceeds as follows:
-
Peroxy Radical Formation: The resulting haloalkyl radical (•CH₂CF₂CCl₃) rapidly combines with molecular oxygen (O₂) to form a peroxy radical.[8][9] •CH₂CF₂CCl₃ + O₂ (+ M) → CCl₃CF₂CH₂OO• (+ M) (where M is a third body, like N₂ or O₂)
-
Alkoxy Radical Formation: In the presence of nitrogen oxides (NOₓ), the peroxy radical is converted into an alkoxy radical (CCl₃CF₂CH₂O•). CCl₃CF₂CH₂OO• + NO → CCl₃CF₂CH₂O• + NO₂
-
Alkoxy Radical Fate: The CCl₃CF₂CH₂O• radical is unstable and can undergo further reactions. The most likely pathway is decomposition via C-C bond scission, given the heavy halogen substitution. Cleavage of the C-C bond is a known pathway for halogenated alkoxy radicals.[10] CCl₃CF₂CH₂O• → •CCl₃ + CF₂CH₂O
Alternatively, it could react with O₂: CCl₃CF₂CH₂O• + O₂ → CCl₃CF₂CHO + HO₂ The resulting aldehyde (CCl₃CF₂CHO) would be further oxidized or photolyzed. However, C-C scission is often competitive or dominant for such structures.
-
Formation of Stable Products: The radicals formed from decomposition continue to react. The •CCl₃ radical reacts with O₂ to eventually form phosgene (C(O)Cl₂), a toxic but water-soluble compound. The other fragment, CF₂CH₂O, would likely decompose further. The overall process leads to the formation of smaller, oxidized species.
Visualization of Degradation Pathway
The following diagram illustrates the primary atmospheric degradation pathway for HCFC-242cb.
Caption: Atmospheric degradation pathway of HCFC-242cb initiated by OH radical.
Environmental Impact Assessment
The environmental impact of an HCFC is primarily quantified by its Ozone Depletion Potential (ODP) and its Global Warming Potential (GWP).
Ozone Depletion Potential (ODP)
ODP is a relative measure of a substance's ability to destroy stratospheric ozone compared to the same mass of CFC-11, which is assigned an ODP of 1.0.[5][11] Because HCFC-242cb has a shorter atmospheric lifetime than CFC-11, a smaller fraction of the emitted chlorine reaches the stratosphere, resulting in a lower ODP. However, with three chlorine atoms, its potential is still significant among HCFCs.
Global Warming Potential (GWP)
GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1.[12][13] High-GWP gases, including HCFCs, absorb infrared radiation that would otherwise escape to space, contributing to the warming of the planet.[13][14] GWP is typically reported over 20, 100, and 500-year time horizons.[15]
Summary of Environmental Metrics
| Environmental Metric | Value | Description |
| Ozone Depletion Potential (ODP) | 0.206[2] | A measure of the relative ability to destroy stratospheric ozone compared to CFC-11. |
| Global Warming Potential (GWP) | Not available in search results | A measure of the ability to trap heat in the atmosphere relative to CO₂ over a given time horizon. |
| Table 2: Key environmental impact metrics for HCFC-242cb. |
Experimental and Computational Methodologies
The kinetic and mechanistic data presented in this guide are derived from sophisticated laboratory experiments and computational models.
Determining OH Radical Reaction Rate Constants
A standard and robust method for determining the rate constant of an OH radical reaction is the relative rate technique , often conducted in a smog chamber or reaction vessel coupled with a detection method like Fourier Transform Infrared (FTIR) spectroscopy.[16][17]
Causality of Experimental Design: This method is powerful because it does not require knowledge of the absolute concentration of the OH radical, which is difficult to measure. Instead, it compares the decay rate of the target compound (HCFC-242cb) to that of a reference compound whose OH reaction rate constant is already well-established. By measuring the change in concentration of both compounds over time from the same pool of OH radicals, the unknown rate constant can be precisely calculated.
Self-Validating Protocol: Relative Rate Method
-
Chamber Preparation: A large-volume (e.g., >100 L) reaction chamber made of Pyrex or Teflon is evacuated to remove impurities.
-
Reagent Introduction: Known concentrations of the target compound (HCFC-242cb), a reference compound (e.g., methane or another HCFC with a known rate constant), and an OH radical precursor (e.g., methyl nitrite, CH₃ONO, or hydrogen peroxide, H₂O₂) are introduced into the chamber. A diluent gas, typically purified air or N₂, is added to reach a total pressure of ~1 atmosphere (760 Torr).
-
Initial Measurement (t=0): The initial concentrations of HCFC-242cb and the reference compound are measured using FTIR spectroscopy by identifying their unique infrared absorption signatures.
-
Reaction Initiation: The OH precursor is photolyzed using UV lamps (e.g., blacklamps) to generate OH radicals.
-
For CH₃ONO: CH₃ONO + hν → CH₃O• + NO; CH₃O• + O₂ → HCHO + HO₂•; HO₂• + NO → •OH + NO₂[16]
-
-
Monitoring Concentrations: The concentrations of the target and reference compounds are monitored simultaneously by taking FTIR spectra at regular intervals as the reaction proceeds.
-
Data Analysis: The rate constant for the target compound (k_target) is determined from the following relationship: ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Reference]₀ / [Reference]ₜ) A plot of ln([Target]₀ / [Target]ₜ) versus ln([Reference]₀ / [Reference]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_target / k_ref). Since k_ref is known, k_target can be calculated.
Experimental Workflow Visualization
Caption: Workflow for the relative rate experimental method.
Computational Chemistry Approaches
Modern studies of atmospheric chemistry are heavily supported by computational methods, such as Density Functional Theory (DFT). These ab initio calculations can be used to:
-
Predict reaction pathways and identify transition states.[18]
-
Calculate reaction barrier heights and rate constants, which can be compared with experimental results.[19]
-
Determine thermochemical properties of reactants, intermediates, and products.
These computational insights are invaluable for interpreting experimental data and for assessing the atmospheric fate of compounds for which experimental data is scarce.
Conclusion
HCFC-242cb (1,1,1-Trichloro-2,2-difluoropropane) is primarily removed from the atmosphere by reaction with the hydroxyl radical, leading to a global atmospheric lifetime of 12.3 years.[2] Its atmospheric degradation cascade produces a series of radical intermediates, ultimately forming smaller, oxidized products that are removed by deposition. While its shorter lifetime compared to CFCs reduces its environmental harm, its calculated Ozone Depletion Potential of 0.206 indicates a non-negligible impact on stratospheric ozone.[2] The methodologies outlined herein, combining robust experimental techniques with computational chemistry, provide the essential framework for evaluating the atmospheric behavior and environmental consequences of HCFCs and other synthetic compounds.
References
- NASA. (n.d.). HCFC-242cb. NASA JPL Atmospheric Chemistry and Dynamics.
- Sulbaek Andersen, M. P., Nielsen, O. J., & Wallington, T. J. (2005). Atmospheric chemistry of CF3CH=CH2 and C4F9CH=CH2: products of the gas-phase reactions with Cl atoms and OH radicals. PubMed.
- NOAA Chemical Sciences Laboratory. (n.d.). TROPOSPHERIC OH AND HCFC/HFC LIFETIMES.
- Cox, R. A., & Lesclaux, R. (1990). Degradation mechanisms of selected hydrochlorofluorocarbons in the atmosphere: An assessment of the current knowledge. NASA Technical Reports Server.
- Sondergaard, R., Nielsen, O. J., Hurley, M. D., Wallington, T. J., & Andersen, M. P. S. (2011). Atmospheric chemistry of CF3CF═CH2 and (Z)-CF3CF═CHF: Cl and NO3 rate coefficients, Cl reaction product yields, and thermochemical calculations. PubMed.
- Nielsen, O. J., et al. (2007). Atmospheric chemistry of CF3CF=CH2: Kinetics and mechanisms of gas-phase reactions with Cl atoms, OH radicals, and O3. Regulations.gov.
- Nielsen, O. J., et al. (2007). Atmospheric chemistry of CF3CF@CH2: Kinetics and mechanisms of gas-phase reactions with Cl atoms, OH radicals, and O3. ScienceDirect.
- Fluorocarbons.org. (n.d.). Atmospheric Lifetimes.
- Kingspan. (2022). Ozone Depletion and Global Warming Potential of Thermal Insulation.
- NASA Technical Reports Server. (n.d.). Atmospheric degradation mechanisms of hydrogen containing chlorofluorocarbons (HCFC) and fluorocarbons (HFC).
- U.S. Environmental Protection Agency. (2025). Ozone-Depleting Substances.
- ResearchGate. (n.d.). First Principle Studies on the Atmospheric Oxidation of HFC-C1436 Initiated by OH radical.
- Warp News. (2024). The last ozone-depleting chemical is now decreasing.
- Ministry of the Environment, Japan. (n.d.). Ozone Depleting Substances & Climate Change.
- NOAA Chemical Sciences Laboratory. (n.d.). REACTION RATE CONSTANTS.
- Clean Energy Regulator, Australian Government. (2024). Global warming potential.
- U.S. Environmental Protection Agency. (2025). Understanding Global Warming Potentials.
- Drea, A. A., & A-Hussien, R. (2016). Simulation study of ozone depletion through photolysis mechanism of HCFC-124. ResearchGate.
- Wikipedia. (n.d.). Global warming potential.
- Velders, G. J. M., et al. (2009). The large contribution of projected HFC emissions to future climate forcing. Proceedings of the National Academy of Sciences.
- Wikipedia. (n.d.). Hydroxyl radical.
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dehydrochlorination of HCFC-242cb
Welcome to the technical support center for the dehydrochlorination of 1,1-dichloro-1,2,2-trifluoropropane (HCFC-242cb). This guide is designed for researchers and chemists focused on synthesizing next-generation fluorochemicals. Here, we provide in-depth, experience-based answers to common challenges encountered during the synthesis of 2-chloro-3,3,3-trifluoropropene (HFO-1233xf), a key intermediate for low global warming potential (GWP) materials.
Our goal is to move beyond simple procedural steps, offering a rationale for each recommendation to empower you to troubleshoot and optimize your reaction effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction and desired product of HCFC-242cb dehydrochlorination?
The primary reaction is the elimination of a hydrogen chloride (HCl) molecule from the HCFC-242cb substrate. This E2 elimination reaction yields 2-chloro-3,3,3-trifluoropropene, commonly known as HFO-1233xf. HFO-1233xf is a valuable hydrofluoroolefin (HFO) used as an intermediate in the production of refrigerants, blowing agents, and solvents with significantly lower GWP than their predecessors.[1][2]
Q2: What are the most common catalytic systems for this reaction?
The dehydrochlorination of HCFCs is typically performed in the vapor phase at elevated temperatures. Common catalytic systems include:
-
Chromium-based catalysts: Chromium(III) oxide (Cr₂O₃) is a widely used and effective catalyst for this transformation.[1][3]
-
Metal-halide catalysts: Activated carbon supported catalysts, such as iron(III) chloride (FeCl₃) on carbon, are also employed.[3]
-
Other metal-based catalysts: Catalysts based on nickel and palladium have been noted for vapor-phase dehydrochlorination processes.[3][4]
The choice of catalyst is critical as it directly influences conversion, selectivity, and operational lifetime.
Q3: What are the typical reaction conditions?
Vapor-phase dehydrochlorination is generally conducted at temperatures ranging from 200°C to 500°C.[3] The optimal temperature is a trade-off between achieving a high reaction rate and minimizing the formation of unwanted byproducts or catalyst deactivation. Reaction pressure can vary from vacuum to superatmospheric, though it is often not a critical parameter.[1]
Q4: What are the major potential byproducts?
Byproduct formation is a key challenge that can significantly reduce the yield of HFO-1233xf. While specific byproducts can vary with conditions and catalysts, they often arise from side reactions such as isomerization, disproportionation, or further reactions of the desired product. Careful control of reaction temperature and residence time is crucial to maximize selectivity towards HFO-1233xf.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific, practical problems you may encounter during the dehydrochlorination of HCFC-242cb.
Problem 1: Low Conversion of HCFC-242cb
Q: My HCFC-242cb conversion is consistently below 50%, despite using a standard chromium oxide catalyst. What are the likely causes and how can I fix this?
A: Low conversion is a common issue that can typically be traced back to three main areas: temperature, catalyst activity, or reactant flow.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The dehydrochlorination reaction has a significant activation energy barrier. A temperature that is too low will result in a slow reaction rate and, consequently, low conversion.
-
Actionable Insight: Systematically increase your reactor temperature in 20-25°C increments. Monitor the conversion at each step to find the optimal balance where conversion is high before significant byproduct formation occurs. Ensure your thermocouples are calibrated and correctly placed within the catalyst bed to get an accurate temperature reading.
-
-
Catalyst Deactivation: Catalysts can lose activity over time due to several factors:
-
Coking: At higher temperatures, organic compounds can decompose and deposit carbon (coke) on the catalyst surface, blocking active sites.
-
Poisoning: Impurities in the reactant feed (e.g., water, sulfur compounds) can irreversibly bind to the catalyst's active sites.
-
Sintering: At very high temperatures, the catalyst particles can agglomerate, reducing the available surface area.
-
Actionable Insight: Implement a catalyst regeneration protocol. For coked catalysts, this often involves a controlled burn-off of the carbon deposits with a dilute stream of air or oxygen in an inert gas. To prevent poisoning, ensure the purity of your HCFC-242cb feed by using a purification column if necessary.
-
-
High Space Velocity (Short Residence Time): If the reactant stream flows too quickly through the catalyst bed, the molecules do not have sufficient time to interact with the catalyst's active sites.
-
Actionable Insight: Decrease the flow rate of your HCFC-242cb feed to increase the residence time in the reactor. This allows for a higher probability of successful reactive collisions.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low HCFC-242cb conversion.
Problem 2: Poor Selectivity Towards HFO-1233xf
Q: I am achieving high conversion (>90%), but my GC-MS analysis shows multiple significant byproducts, reducing my HFO-1233xf yield to less than 70%. How can I improve selectivity?
A: This is a classic optimization problem. High conversion at the expense of selectivity is often counterproductive. The key is to control the reaction energy and catalyst surface chemistry.
Potential Causes & Solutions:
-
Excessive Reaction Temperature: While higher temperatures increase conversion, they can also provide enough energy to overcome the activation barriers for undesirable side reactions, such as isomerization or decomposition.
-
Actionable Insight: Carefully reduce the reactor temperature. You may find a "sweet spot" where the conversion is still acceptable (e.g., 80-85%), but the selectivity for HFO-1233xf is much higher. This trade-off often results in a better overall yield.
-
-
Catalyst Acidity/Basicity: The surface properties of the catalyst can influence reaction pathways. Highly acidic sites might promote isomerization or oligomerization.
-
Actionable Insight: If using a catalyst like Cr₂O₃, its properties can be modified during preparation. Alternatively, co-feeding a mild stabilizer or inhibitor might selectively poison the sites responsible for byproduct formation. For example, in some fluorination reactions, stabilizers like di-isopropyl amine have been used.[1]
-
-
Extended Residence Time: Allowing the products to remain in the hot reaction zone for too long can lead to secondary reactions. The desired HFO-1233xf can react further to form other compounds.
-
Actionable Insight: If you have high conversion but low selectivity, try moderately increasing the reactant flow rate. This reduces the time the product spends in the reactor, minimizing the opportunity for subsequent reactions.
-
Data-Driven Optimization of Reaction Conditions
To systematically address the trade-off between conversion and selectivity, a Design of Experiments (DoE) approach is highly recommended. Below is a summary table illustrating how different parameters might affect the outcome.
| Parameter | Setting | Expected Impact on Conversion | Expected Impact on Selectivity | Rationale |
| Temperature | Low (~250°C) | Lower | Higher | Favors the primary elimination pathway over higher-energy side reactions. |
| High (~450°C) | Higher | Lower | Provides sufficient energy for multiple reaction pathways to occur.[3] | |
| Residence Time | Short (High Flow) | Lower | Higher | Minimizes time for secondary reactions of the desired product. |
| Long (Low Flow) | Higher | Lower | Increases probability of both primary and secondary reactions. | |
| Catalyst State | Fresh/Regenerated | Higher | Higher | Maximum number of clean, active sites available for the target reaction. |
| Coked/Deactivated | Lower | Lower | Blocked or altered sites can change reaction pathways and reduce efficiency. |
Experimental Protocols
Protocol 1: Standard Vapor-Phase Dehydrochlorination
This protocol describes a general procedure for the catalytic dehydrochlorination of HCFC-242cb in a packed bed reactor.
-
Catalyst Loading: Pack a tubular reactor (e.g., Inconel or stainless steel) with 50-100 cc of your chosen catalyst (e.g., Cr₂O₃ pellets). Place quartz wool plugs at both ends of the catalyst bed to secure it.
-
System Purge: Assemble the reactor in a temperature-controlled furnace. Purge the entire system with an inert gas (e.g., Nitrogen) at a flow rate of 100-200 SCCM for at least 1 hour to remove air and moisture.
-
Catalyst Activation (if required): Some catalysts require pre-treatment. For Cr₂O₃, this may involve heating under a flow of nitrogen to a high temperature (e.g., 400°C) to ensure it is fully dehydrated and in the correct oxidation state.
-
Reaction Initiation:
-
Heat the reactor to the desired reaction temperature (e.g., start at 300°C).
-
Vaporize the HCFC-242cb liquid feed in a pre-heater and introduce it into the reactor using a mass flow controller. A typical starting flow rate might be 30-60 SCCM.
-
-
Product Collection & Analysis:
-
The reactor effluent, containing HCl, unreacted HCFC-242cb, HFO-1233xf, and byproducts, is passed through a scrubber containing a basic solution (e.g., potassium hydroxide) to neutralize the acidic HCl gas.
-
The remaining organic stream is cooled and collected in a cold trap (e.g., using a dry ice/acetone bath).
-
The collected organic liquid is analyzed by Gas Chromatography (GC) to determine the conversion of HCFC-242cb and the selectivity for HFO-1233xf.
-
Self-Validation: Periodically run a blank (feeding only inert gas) to ensure no leaks or background contamination. Use an internal standard during GC analysis for accurate quantification.
References
- Honeywell International Inc. (2018). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). U.S.
- Povie, G., et al. (2018). Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes.
- Wikipedia. (2023). 1-Chloro-3,3,3-trifluoropropene.
- European Patent Office. (2022). Compositions. EP 2634231 B1.
- European Patent Office. (2024). COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE, 1,1,2,3-TETRACHLOROPROPENE, 2-CHLORO-3,3,3-TRIFLUOROPROPENE, OR 2-CHLORO-1,1.
- Quanzhou Yuji New Material Technology Co., Ltd. (2021). HFO-1233xf.
- Zhao, P., & Li, T. (2017). Understanding Hydrothermal Dechlorination of PVC by Focusing on the Operating Conditions and Hydrochar Characteristics. MDPI.
- Delavari, S., et al. (2021). Optimization of Operating Conditions for CO Hydrogenation to Hydrocarbon via Response Surface Method. Chemical Methodologies.
Sources
Troubleshooting low conversion rates in HCFC-242cb synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,1-dichloro-2,2-difluoro-1-chloroethane (HCFC-242cb). This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this information based on established principles of halogen exchange chemistry and extensive experience in the synthesis of fluorinated compounds.
Our goal is to empower you with the knowledge to diagnose and resolve common issues that can lead to low conversion rates, ensuring the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Diagnosing Low Conversion Rates
Low conversion of your starting materials into HCFC-242cb can be a significant impediment to your research. This guide provides a systematic approach to identifying and addressing the root causes of this issue.
Question: My HCFC-242cb synthesis is showing a very low conversion rate. Where should I start my investigation?
A low conversion rate can stem from a variety of factors, ranging from the quality of your reagents to the precise control of your reaction parameters. A logical and systematic troubleshooting approach is crucial for efficiently identifying the problem.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low conversion rates in HCFC-242cb synthesis.
Step 1: Verify Reactant & Solvent Purity
The integrity of your starting materials is paramount. Impurities can interfere with the reaction in several ways, including poisoning the catalyst or participating in unwanted side reactions.
Q: How do impurities in my starting materials affect the synthesis of HCFC-242cb?
A: Impurities can have a detrimental effect on your reaction. For instance, in halogen exchange reactions, which are common in HCFC synthesis, the presence of water can be particularly problematic.[1]
-
Moisture: Water can react with common fluorinating agents and catalysts, reducing their efficacy. It can also lead to the formation of byproducts that complicate purification.
-
Organic Impurities: Residual solvents or byproducts from the synthesis of your starting materials can compete for active sites on the catalyst or undergo their own transformations under the reaction conditions.
Recommended Actions:
-
Purity Verification: Always use reagents of the highest possible purity. Verify the purity of your starting materials (e.g., tetrachloroethane isomer) and fluorinating agent using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent Dehydration: Ensure all solvents are rigorously dried before use. Freshly distilling from an appropriate drying agent is a common and effective practice.
Step 2: Scrutinize Reaction Conditions
The synthesis of hydrochlorofluorocarbons often requires precise control over reaction conditions. Deviations from the optimal parameters can significantly impact conversion rates.
Q: Could my reaction temperature or pressure be the cause of low conversion?
A: Absolutely. Temperature and pressure are critical parameters that influence both the reaction rate and the selectivity towards the desired product.[2]
-
Temperature:
-
Too Low: Insufficient thermal energy may lead to a slow reaction rate, resulting in low conversion within a practical timeframe.
-
Too High: Excessive temperature can promote side reactions, such as dehydrohalogenation or the formation of undesired isomers, and can also lead to catalyst sintering or deactivation.[3]
-
-
Pressure: In gas-phase reactions, pressure influences the concentration of gaseous reactants and their residence time in the reactor. In liquid-phase reactions, pressure control can be crucial for maintaining volatile reactants in the reaction mixture.
Recommended Actions:
-
Temperature Calibration: Verify that your temperature monitoring equipment is accurately calibrated.
-
Systematic Optimization: If you suspect suboptimal conditions, perform a systematic optimization study. Vary the temperature and pressure in small, controlled increments to identify the optimal range for your specific setup.
Step 3: Evaluate Catalyst Activity
The catalyst is the heart of many chemical transformations. Its activity can be compromised by a number of factors, leading to a sharp decline in conversion.
Q: My reaction started well, but the conversion rate has dropped over time. What could be wrong with my catalyst?
A: A decline in conversion rate over time is a classic sign of catalyst deactivation. The primary mechanisms for catalyst deactivation in hydrofluorination reactions include:
-
Poisoning: Impurities in the feed stream can irreversibly bind to the active sites of the catalyst, rendering them inactive. Sulfur and certain organic compounds are common poisons for metal-based catalysts.[4]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block access to the active sites.[5]
-
Sintering: High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles, reducing the overall surface area.[3]
Catalyst Deactivation Troubleshooting
Caption: A decision tree for diagnosing and addressing catalyst deactivation.
Recommended Actions:
-
Feedstock Purification: Implement a purification step for your reactants to remove potential catalyst poisons.
-
Catalyst Characterization: Analyze the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to detect coke formation, Scanning Electron Microscopy (SEM) to observe morphological changes, and X-ray Photoelectron Spectroscopy (XPS) to identify surface contaminants.
-
Regeneration/Replacement: Depending on the deactivation mechanism, it may be possible to regenerate the catalyst. If regeneration is not feasible, the catalyst will need to be replaced.
Step 4: Review Analytical Methodology
Accurate assessment of conversion rates relies on robust analytical methods. An issue with your analytical technique could be misrepresenting the true extent of the reaction.
Q: Is it possible that my analytical method is giving me an inaccurate, low conversion rate?
A: Yes, this is a possibility that should not be overlooked. Inaccurate quantification can lead to a misinterpretation of your reaction's performance.
-
Calibration Issues: An improperly calibrated instrument will provide inaccurate quantitative data.
-
Sample Degradation: The product, HCFC-242cb, may be unstable under the analytical conditions (e.g., high temperatures in a GC injection port).
-
Co-elution: Impurities or byproducts may co-elute with your starting material or product, leading to inaccurate peak integration.
Recommended Actions:
-
Method Validation: Ensure your analytical method (e.g., GC-MS) is properly validated for the analysis of HCFC-242cb. This includes verifying linearity, accuracy, and precision.[6]
-
Internal Standard: Use an internal standard for more accurate quantification, as this can compensate for variations in injection volume and detector response.
-
Methodical Sample Handling: Ensure consistent and appropriate sample preparation and handling procedures to prevent degradation or loss of analytes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in HCFC-242cb synthesis?
A1: Common side reactions can include over-fluorination to produce more highly fluorinated species, under-fluorination resulting in a mixture of partially fluorinated intermediates, and elimination reactions (dehydrohalogenation) that can lead to the formation of unsaturated compounds. The specific side products will depend on the chosen synthetic route and reaction conditions.
Q2: How can I minimize the formation of byproducts?
A2: Minimizing byproduct formation often involves a careful optimization of reaction conditions. This can include adjusting the temperature, pressure, reactant stoichiometry, and catalyst choice. A well-designed experiment, possibly using Design of Experiments (DoE) methodology, can help identify the optimal conditions for maximizing selectivity towards HCFC-242cb.[7]
Q3: What is the best way to monitor the progress of my HCFC-242cb synthesis in real-time?
A3: For reactions conducted in a laboratory setting, taking periodic samples and analyzing them by GC-MS is a common and effective method for monitoring the disappearance of starting materials and the appearance of the product and any byproducts.[6] For larger-scale or continuous processes, in-line analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy may be employed.
Q4: My starting material is a mixture of tetrachloroethane isomers. Will this affect my reaction?
A4: Yes, the presence of other tetrachloroethane isomers can lead to the formation of a mixture of HCFC products, which will complicate purification. It is highly recommended to start with a pure isomer of tetrachloroethane to ensure the selective formation of HCFC-242cb.
Q5: Are there any specific safety precautions I should take when working with the synthesis of HCFCs?
A5: Yes, safety is of utmost importance. HCFC synthesis often involves corrosive and toxic reagents, such as hydrogen fluoride or other fluorinating agents. Reactions may also be conducted under pressure. It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be thoroughly familiar with the safety data sheets (SDS) for all chemicals used. A thorough hazard analysis should be conducted before commencing any experimental work.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Screening
This protocol outlines a general method for screening the activity of different catalysts for HCFC-242cb synthesis in a packed-bed reactor.
-
Catalyst Preparation:
-
Prepare a series of catalysts by impregnating a high-surface-area support (e.g., activated carbon, alumina) with a solution of the desired metal salt (e.g., a chromium or antimony salt).
-
Dry the impregnated support overnight at 110 °C.
-
Calcine the dried catalyst at a specified temperature (e.g., 400 °C) for several hours under an inert atmosphere.
-
-
Reactor Setup:
-
Load a known amount of the prepared catalyst into a fixed-bed reactor.
-
Activate the catalyst in situ by heating it under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature.
-
-
Reaction:
-
Introduce a gaseous feed mixture of the starting chloroalkane and the fluorinating agent at a controlled flow rate into the reactor.
-
Maintain the reactor at the desired temperature and pressure.
-
-
Analysis:
-
Periodically sample the reactor effluent.
-
Analyze the samples by GC-MS to determine the conversion of the starting material and the selectivity to HCFC-242cb.
-
-
Data Evaluation:
-
Compare the performance of the different catalysts based on conversion and selectivity data.
-
Protocol 2: Reactant and Solvent Purity Verification by GC-MS
This protocol provides a general guideline for verifying the purity of liquid reactants and solvents.
-
Sample Preparation:
-
Dilute a small aliquot of the reactant or solvent in a high-purity solvent (e.g., hexane) to a concentration suitable for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the diluted sample into the GC-MS system.
-
Use a column appropriate for separating volatile halogenated hydrocarbons.
-
Run a temperature program that allows for the separation of the main component from potential impurities.
-
-
Data Interpretation:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main component as the area percentage of its peak relative to the total area of all peaks.
-
Identify any significant impurities by comparing their mass spectra to a library database.
-
Data Presentation
Table 1: Hypothetical Results of Catalyst Screening
| Catalyst | Support | Metal Loading (wt%) | Reaction Temp (°C) | Conversion (%) | Selectivity to HCFC-242cb (%) |
| Cat-A | Activated Carbon | 5% Cr | 300 | 45 | 85 |
| Cat-B | Alumina | 5% Cr | 300 | 38 | 78 |
| Cat-C | Activated Carbon | 10% Cr | 300 | 62 | 88 |
| Cat-D | Activated Carbon | 5% Sb | 250 | 55 | 92 |
References
-
MATEC Web of Conferences. Catalytic Dehydrofluorination of Hydrofluoroalkanes to Fluorinated Olifein Over Ni/AlF3 Catalysts. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
XMB 1.9.11. Troubles with Lithium-Halogen exchange reaction. Available from: [Link]
-
Warp News. The last ozone-depleting chemical is now decreasing. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields? : r/Chempros. Available from: [Link]
-
Creative Biolabs. Reaction Condition Optimization. Available from: [Link]
-
GreenSpec. Toxic Chemistry: Chlorofluorocarbons (CFC), Health & Environment. Available from: [Link]
-
C&EN. New Findings on Trifluoroacetic Acid May Affect Laboratory Environmental Compliance. Available from: [Link]
-
ResearchGate. Selective Detection of HFC and HCFC Refrigerants Using a Surface Acoustic Wave Sensor System | Request PDF. Available from: [Link]
-
PMC. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Available from: [Link]
-
Science.gov. halogen exchange reaction: Topics by Science.gov. Available from: [Link]
-
Open Research Newcastle. Conversion of Fluorine-Containing Ozone-Depleting and Greenhouse Gases to Fluoropolymers Applying a Dielectric. Available from: [Link]
-
YouTube. Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Available from: [Link]
-
LCGC International. Detection of ODSs and HGSs in Industrial Zones Using a Cryogen-Free Preconcentration GC–MS Method. Available from: [Link]
-
Khan Academy. Halogen exchange method (video). Available from: [Link]
-
ResearchGate. Dehydrofluorination by catalytic cooperative effect. Available from: [Link]
-
AMT. Non-target analysis using gas chromatography with time-of-flight mass spectrometry. Available from: [Link]
-
ResearchGate. (PDF) Production of Hydrofluorocarbons (HFC-125). Available from: [Link]
-
Carbon Containment Lab. Recovery and Destruction of Hydrofluorocarbon Refrigerant Gases in Article 5 Countries. Available from: [Link]
-
US EPA. Ozone-Depleting Substances. Available from: [Link]
-
ACP. Impact of leakage during HFC-125 production on the increase in HCFC-123 and HCFC-124 emissions. Available from: [Link]
-
ResearchGate. Ozone‐Depleting Substances Unintendedly Emitted From Iron and Steel Industry: CFCs, HCFCs, Halons and Halogenated Very Short‐Lived Substances. Available from: [Link]
-
PMC. A Brief Introduction to Chemical Reaction Optimization. Available from: [Link]
-
PMC. Global emissions of refrigerants HCFC-22 and HFC-134a: Unforeseen seasonal contributions. Available from: [Link]
-
NCBI Bookshelf. Introduction - Toxicity of Alternatives to Chlorofluorocarbons. Available from: [Link]
-
Biotage. How does reaction time impact synthetic product purity and yield?. Available from: [Link]
-
YouTube. Reaction Optimization under Flow Conditions. Available from: [Link]
-
Biotage. Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Available from: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. gcms.cz [gcms.cz]
- 7. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for GC analysis of chlorofluoropropanes
Technical Support Center: GC Analysis of Chlorofluoropropanes
Current Status: Operational Ticket ID: #GC-C3-HALO-001 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary & Chemical Scope
This guide addresses the chromatographic separation of chlorofluoropropanes (C3 hydrochlorofluorocarbons, HCFCs) and their related impurities (HFCs, CFCs, and olefins like HFOs). These molecules present unique analytical challenges:
-
Volatility: Boiling points range from -40°C (Hexafluoropropylene) to +55°C (HCFC-225 isomers).
-
Isomerism: Positional isomers (e.g., HCFC-225ca vs. HCFC-225cb) often possess nearly identical boiling points, requiring selectivity based on polarity or shape rather than just volatility.
-
Reactivity: Some precursors (alkenes) and impurities can be reactive or sensitive to active sites on column walls.
Phase 1: Column Selection Strategy
Do not default to a "standard" non-polar column. The selection must be driven by the physical state of the sample and the critical pair resolution required.
The Decision Engine
Use this logic to select your stationary phase.
Figure 1: Decision tree for selecting the optimal stationary phase based on analyte volatility and critical separation needs.
Technical Deep Dive: Why These Columns?
-
Alumina PLOT (Na₂SO₄ Deactivation):
-
Mechanism:[1] Adsorption chromatography. The aluminum oxide surface provides exceptional selectivity for geometric isomers (e.g., separating cis/trans fluoro-olefins) that liquid phases cannot resolve.
-
Caveat: Irreversibly adsorbs polar compounds (high boiling alcohols/acids). Never inject water unless you plan to bake it out for hours.
-
-
DB-624 / ZB-624 (Cyanopropylphenyl Dimethyl Polysiloxane):
-
Mechanism:[1] A "thick film" (1.8 µm to 3.0 µm) liquid phase increases retention for volatiles (k' factor) and uses dipole-dipole interactions to separate isomers like HCFC-225ca and HCFC-225cb based on their polarity differences, not just boiling point.
-
Phase 2: Experimental Protocols (SOPs)
These protocols are designed to be self-validating . If the system suitability check fails, do not proceed to sample analysis.
Protocol A: Analysis of Gaseous Chlorofluoropropanes (e.g., HFC-245fa, HFP)
Target: Separation of Hexafluoropropylene (HFP), HFC-245fa, and light impurities.
Instrument Configuration:
-
Inlet: Split/Splitless (Split ratio 20:1 to 50:1 depending on concentration).
-
Liner: Ultra-Inert straight liner with glass wool (prevent discrimination).
-
Column: Alumina PLOT (Na₂SO₄), 50 m × 0.53 mm ID.
-
Detector: FID @ 250°C.
Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Carrier Gas | Helium @ 4.0 mL/min (Constant Flow) | High flow required for 0.53 mm ID to maintain efficiency. |
| Oven Program | 40°C (hold 5 min) → 10°C/min → 200°C (hold 10 min) | Initial hold focuses volatiles; ramp elutes heavier impurities. |
| Injection | 100 µL Gas Loop or 0.5 mL gas-tight syringe | Loop provides superior reproducibility (<1% RSD). |
System Suitability Check (Validation):
-
Inject a standard containing HFP and HFC-245fa.
-
Pass Criteria: Resolution (Rs) between HFP and HFC-245fa must be > 2.0.
-
Fail Criteria: If peaks tail significantly (Asymmetry > 1.5), the column activity is too high. Bake out at 200°C for 2 hours.
Protocol B: Analysis of Liquid Isomers (HCFC-225ca/cb)
Target: Separation of structural isomers HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane).
Instrument Configuration:
-
Column: DB-624 (or equivalent), 60 m × 0.32 mm ID × 1.8 µm film.
-
Note: The thick film (1.8 µm) is critical. Standard 0.25 µm films will not retain these volatiles sufficiently for isomer separation.
Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Optimized linear velocity for resolution. |
| Oven Program | 35°C (hold 10 min) → 5°C/min → 220°C | Long low-temp hold allows polarity mechanisms to separate isomers. |
| Inlet Temp | 200°C | High enough to vaporize, low enough to prevent thermal degradation. |
Phase 3: Troubleshooting Hub
Direct solutions to specific phenomena observed in chlorofluoropropane analysis.
Issue 1: "I cannot separate HCFC-225ca from HCFC-225cb."
-
Diagnosis: You are likely using a non-polar column (100% Dimethylpolysiloxane, e.g., DB-1) or a film that is too thin.
-
The Science: These isomers have boiling points within 2°C of each other. Boiling point separation (DB-1) is insufficient. You need a phase that interacts with the dipole moment created by the position of the chlorine atoms.
-
Solution: Switch to a 624-phase (Cyanopropylphenyl) with a thick film (>1.5 µm) . The cyano-group interacts more strongly with the more polar isomer, increasing retention time separation.
Issue 2: "My retention times are shifting earlier every day (PLOT Column)."
-
Diagnosis: Moisture accumulation.
-
The Science: Alumina PLOT columns are hygroscopic. As water adsorbs onto the active sites, it reduces the column's surface area available for analyte interaction, causing peaks to elute faster.
-
Solution:
-
Install a moisture trap on the carrier gas line (Critical).
-
Implement a "Bake-Out" method: Run the column at 200°C for 2 hours at the end of the week.
-
Issue 3: "Peak Tailing on Chlorofluorocarbons."
-
Diagnosis: Flow path activity or dead volume.
-
Workflow:
Figure 2: Troubleshooting logic for peak tailing. Note that slight tailing is inherent to adsorption (PLOT) columns but unacceptable for liquid phases.
Data Presentation: Impurity Profile Table
When analyzing HFC-245fa or HCFC-225, use this table to identify common co-eluting impurities and the recommended resolution strategy.
| Impurity | Chemical Name | Classification | Resolution Strategy |
| HFP | Hexafluoropropylene | Precursor (Olefin) | Elutes very early. Requires Alumina PLOT for baseline resolution from air/CO2. |
| HCFC-1233xf | 2-chloro-3,3,3-trifluoropropene | Intermediate | Separates well on DB-624 . Watch for trace acidity. |
| HFO-1234yf | 2,3,3,3-tetrafluoropropene | Product/Impurity | Very volatile. Co-elutes with HFC-245fa on thin films. Use Thick Film or PLOT . |
| Water | H₂O | Contaminant | POISON for Alumina columns. Causes retention shift. Use PoraPLOT Q if water analysis is required. |
References
-
Agilent Technologies. (2015). Composition Analysis of Contaminated and Counterfeit Refrigerants Using the Agilent 490 Micro GC. Application Note.
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Technical Guide.[2][3]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.[4] Application Data Sheet.[3]
-
National Institutes of Health (NIH). (2013). Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples. Journal of Occupational and Environmental Hygiene.
-
ECETOC. (2004). 1,1,1,3,3-Pentafluoropropane (HFC-245fa).[5] Joint Assessment of Commodity Chemicals No. 44.
Sources
- 1. CN105548376B - A kind of method that gas chromatography determines impurity in 2,3,3,3 tetrafluoropropene products - Google Patents [patents.google.com]
- 2. restek.com [restek.com]
- 3. ysi.com [ysi.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. ecetoc.org [ecetoc.org]
Purge and trap parameters for trace analysis of HCFC-242cb
Technical Support Center: Trace Analysis of HCFC-242cb
Topic: Optimization of Purge & Trap (P&T) Parameters for HCFC-242cb (1-chloro-1,2,2-trifluorocyclobutane) Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Applicable Standards: Derived from EPA Methods 5030C / 8260D
Executive Summary
HCFC-242cb is a volatile halogenated cyclobutane (BP ~50-55°C). Its analysis at trace levels (ppb/ppt) presents specific challenges: hydrophobicity , volatility , and isomeric resolution . This guide provides a self-validating protocol to stabilize recovery and minimize water interference.
Part 1: The "Golden" Parameter Set
The following parameters are the recommended baseline. They are designed to balance sensitivity with water management.
Table 1: Purge & Trap Concentrator Settings
| Parameter | Setting | Technical Rationale |
| Trap Type | Trap K (Vocarb 3000) | Carbopack B/Carboxen 1000/1001. Essential for retaining fluorinated volatiles while releasing them sharply during desorb. |
| Purge Temperature | Ambient (20-25°C) | Heating (e.g., 40°C) is unnecessary for this volatile analyte and significantly increases water vapor transfer to the GC. |
| Purge Flow/Time | 40 mL/min for 11 min | Standard EPA 5030 protocol ensures >95% extraction efficiency for hydrophobic halogenated species. |
| Dry Purge | 2 minutes | Critical. Removes water from the hydrophobic trap packing before desorption to prevent MS source quenching. |
| Desorb Preheat | 245°C | Primes the trap for a ballistic thermal release. |
| Desorb Temp/Time | 250°C for 2.0 min | Sufficient to release HCFC-242cb without degrading the sorbent bed. |
| Bake Temperature | 260°C for 8-10 min | Prevents carryover of heavier matrix components. |
Table 2: GC-MS Interface & Acquisition
| Parameter | Setting | Technical Rationale |
| Column | DB-624 (or equivalent) | 30m x 0.25mm x 1.4µm. The "624" phase is industry standard for separating volatile halogenated isomers. |
| Oven Program | 35°C (hold 4 min) → Ramp | Low initial temp is required to focus the volatile HCFC-242cb at the head of the column. |
| Split Ratio | 10:1 to 40:1 | Adjust based on sensitivity needs. Splitless is rarely recommended due to peak broadening. |
| MS Mode | SIM (Selected Ion Monitoring) | Essential for trace analysis. |
| Target Ions (m/z) | 109 (Quant), 51, 144 | Note: Validate with a neat standard. 109 (M-Cl) is typically the base peak for chlorofluorocyclobutanes. |
Part 2: Visualizing the Workflow
Understanding the flow path is critical for troubleshooting leaks and recovery issues.
Figure 1: The Purge & Trap cycle. Note that "Dry Purge" occurs after trapping but before desorption to minimize water transfer.
Part 3: Troubleshooting & FAQs
Q1: I am seeing low recovery (<70%) for HCFC-242cb, but my surrogates (Fluorobenzene) are fine. Why?
Diagnosis: This indicates a "trap breakthrough" or specific adsorption issue, rather than a system leak.
-
The Cause: HCFC-242cb is highly volatile. If your trap temperature during the purge step is too high (>30°C), the analyte may not condense/adsorb efficiently on the trap bed.
-
The Fix:
-
Check the "Trap Load" temperature. It should be <25°C .
-
Verify your trap type. If you are using a pure Tenax trap (Trap A), it may be too weak. Switch to Trap K (Vocarb 3000) which contains Carboxen 1000—a stronger adsorbent for light volatiles.
-
Q2: My peak shape is broad and tails significantly. Is this a column issue?
Diagnosis: Likely water management failure , not a column failure.
-
The Mechanism: If water is not adequately removed during the "Dry Purge" step, it transfers to the GC column. Water freezes at the head of the column (at 35°C) and disrupts the focusing of the analyte, causing "mushy" peaks.
-
The Fix:
-
Increase Dry Purge time from 1 min to 2-3 mins.
-
Ensure the Desorb Flow is adequate (>20 mL/min) to "snap" the analyte off the trap quickly.
-
Q3: How do I validate the correct ions for SIM analysis if I don't have a library spectrum?
Diagnosis: HCFC-242cb is a niche analyte; library spectra may be unavailable or vary by instrument.
-
The Protocol:
-
Prepare a high-concentration standard (e.g., 50 ppm).
-
Run the instrument in Scan Mode (m/z 35 to 200).
-
Locate the peak at the expected retention time.
-
Look for the Chlorine Cluster: You should see a distinctive isotope pattern (3:1 ratio) for the molecular ion or the [M-F]+ fragment.[1]
-
Select Quant Ion: Choose the base peak (highest abundance). For chlorofluorocyclobutanes, the loss of Chlorine [M-35]+ (approx m/z 109) is often the most stable ion.
-
Q4: I see "ghost peaks" of HCFC-242cb in my blanks. How do I eliminate carryover?
Diagnosis: Carryover in the sparger or transfer line.
-
The Fix:
-
Bake-out: Increase the Trap Bake temperature to 260°C (do not exceed 270°C for Trap K to avoid damaging the resin).
-
Transfer Line: Ensure the transfer line from P&T to GC is heated to at least 150°C . Cold spots here cause condensation of hydrophobic volatiles.
-
Sparger Wash: If using an autosampler, program a hot water rinse (80°C) of the sparger vessel between samples.
-
Part 4: Advanced Troubleshooting Logic
Figure 2: Decision tree for diagnosing sensitivity issues.
References
-
U.S. Environmental Protection Agency. (2018). Method 5030C: Purge-and-Trap for Aqueous Samples. SW-846 Update VI. [Link]
-
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]
Sources
Minimizing byproduct formation in 2,2-difluoro-1,1,1-trichloropropane reactions
This guide serves as a technical support center for researchers and process chemists working with 1,1,1-trichloro-2,2-difluoropropane (HCFC-242cb). This molecule is a critical intermediate in the synthesis of next-generation hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs), such as HFO-1234yf and HFC-245cb.
The following protocols prioritize selectivity control —the primary challenge in fluorocarbon chemistry—to minimize yield-killing byproducts like over-hydrogenated alkanes, oligomers (tars), and unwanted isomers.
Module 1: Catalytic Hydrodechlorination (HDC)
Objective: Selective reduction of HCFC-242cb (
The Core Problem: Over-Hydrogenation
The C-Cl bond energy in the
Reaction Pathway & Control Points
Figure 1: Stepwise hydrodechlorination pathway. Red dashed lines indicate critical failure modes (over-reduction).
Troubleshooting Guide: HDC Optimization
| Symptom | Probable Cause | Corrective Action | Mechanism |
| High levels of Propane ( | Catalyst Activity Too High | Switch from Pd/C to Pd/Al₂O₃ or lower Pd loading (0.5% vs 5%). | Carbon supports concentrate H₂ spillover, accelerating deep reduction. Alumina moderates this effect. |
| Stalled Reaction (Low Conversion) | HCl Poisoning | Add a weak base scavenger (e.g., | HCl produced during reaction blocks active sites. Scavengers neutralize local acid without affecting the catalyst. |
| Formation of C6 Dimers | Radical Desorption | Increase | Low surface H₂ coverage allows |
| Isomerization (1,3-shift) | Lewis Acidic Support | Avoid fluorinated alumina supports; use neutral activated carbon. | Acidic sites promote Cl migration, changing the 2,2-difluoro structure to 1,2-difluoro isomers. |
Expert Insight: For high selectivity to the dichloro species (HCFC-252cb), use a bimetallic catalyst (Pd-Ag or Pd-Au) . The secondary metal dilutes large Pd ensembles, physically preventing the multi-site adsorption required for breaking the last C-Cl bonds [1].
Module 2: Fluorination (Halogen Exchange)
Objective: Conversion of HCFC-242cb to 1,1,1,2,2-pentafluoropropane (HFC-245cb) using HF.
The Core Problem: Tar Formation & Equipment Corrosion
This reaction typically requires a Lewis Acid catalyst (e.g.,
Protocol: Minimizing Tars in Lewis Acid Systems
Step 1: Catalyst Conditioning (The "Pre-Fluorination" Step)
-
Never add fresh organic substrate to fresh
. -
Protocol: Treat
with anhydrous HF at 50°C for 2 hours before introducing HCFC-242cb. This converts the catalyst to the active species. -
Why: Pure
is a powerful oxidant that strips hydrogens, creating carbocations that polymerize instantly. The fluorinated species is a milder, more selective Lewis Acid [2].
Step 2: Temperature Ramping
-
Maintain reaction temperature between 80°C and 120°C .
-
Warning: Exceeding 140°C promotes dehydrofluorination, creating alkenes that rapidly polymerize in the presence of HF/Lewis Acids.
Step 3: Moisture Control
-
Ensure HF water content is < 50 ppm .
-
Mechanism:[1][2] Water hydrolyzes the catalyst to inactive oxides (
) and creates highly corrosive aqueous HF, which leaches metal ions (Fe, Cr) from the reactor walls. These metal ions act as "rogue catalysts," promoting unselective cracking.
Module 3: Dehydrochlorination to Alkenes
Objective: Synthesis of 3,3-dichloro-2,2-difluoroprop-1-ene (precursor to polymers).
The Core Problem: Uncontrolled Polymerization
The product is an electron-deficient alkene, highly prone to radical polymerization during distillation or high-temperature reaction.
Workflow: Stabilization Strategy
Figure 2: Stabilization workflow for dehydrochlorination. Note the addition of inhibitor prior to heat exposure.
FAQ: Dehydrochlorination Issues
Q: My product solidifies in the receiver flask. What is happening? A: You are likely seeing "popcorn polymerization."
-
Fix: Add 4-methoxyphenol (MEHQ) or BHT (Butylated hydroxytoluene) at 100-200 ppm to the receiver flask before distillation begins. The inhibitor requires oxygen to function effectively, so do not distill under a complete vacuum without a trace air bleed if using MEHQ.
Q: The yield is low, and I see unreacted starting material despite high pH. A: HCFC-242cb is highly lipophilic and does not mix well with aqueous NaOH.
-
Fix: Use a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 1-2 mol%. This shuttles the hydroxide ion into the organic phase to effect the elimination [3].
References
-
Chen, Y., et al. (2026). Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2. ResearchGate. Link
-
BenchChem. (n.d.). 1,2,2,3-Tetrachloro-1,1-difluoropropane Synthesis and Isomerization. Retrieved from Benchchem.com. Link
-
Organic Syntheses. (1963). 1,1-Dichloro-2,2-difluoroethylene Preparation via Zinc Dehalogenation. Org. Synth. 1963, 43, 26. Link
-
PubChem. (n.d.).[3][4] 1,1,1-Trichloro-2,2-difluoropropane (HCFC-242cb) Compound Summary. National Center for Biotechnology Information. Link
Sources
Validation & Comparative
Comparative Spectral Analysis Guide: 1,1,1-Trichloro-2,2-difluoropropane (HCFC-242 Isomer)
Executive Summary
In pharmaceutical intermediate synthesis and fluorinated solvent applications, 1,1,1-Trichloro-2,2-difluoropropane (
This guide provides an objective technical comparison between the spectral "fingerprint" of 1,1,1-Trichloro-2,2-difluoropropane and its closest alternatives (isomers). It establishes a self-validating protocol to ensure identity confirmation, prioritizing Nuclear Magnetic Resonance (NMR) over Mass Spectrometry (MS) for definitive structural elucidation.
Part 1: The Analytical Challenge
The primary "performance" metric for a spectral standard is its ability to be distinguished from impurities. For this molecule, standard library matching (NIST/Wiley) often yields high similarity scores for incorrect isomers due to similar Electron Ionization (EI) fragmentation pathways.
Structural Comparison
| Feature | Target: 1,1,1-Trichloro-2,2-difluoropropane | Alternative: 1,1,3-Trichloro-2,2-difluoropropane |
| Formula | ||
| CAS | 1112-05-6 | 1980063-50-0 (Generic HCFC-242 isomer) |
| Structure | ||
| Symmetry | Asymmetric ends ( | Asymmetric ends ( |
| Key Risk | False positive ID in GC-MS due to loss of | Co-elution in non-polar GC columns |
Part 2: Mass Spectrometry (EI) Performance
While Mass Spectrometry is the standard for high-throughput screening, it lacks the specificity required for definitive isomer assignment of this molecule without retention time locking.
Fragmentation Logic (70 eV EI)
The mass spectrum of 1,1,1-Trichloro-2,2-difluoropropane is dominated by
-
Molecular Ion (
): Weak or absent (typical for polychlorinated aliphatics). -
Base Peak Candidates:
-
Loss of
: The bond between and is cleaved. Fragment: . -
Loss of
: Cleavage of the bond. Fragment: .
-
Comparative Data: Target vs. Alternative
| Fragment Ion (m/z) | Target (1,1,1-Isomer) Abundance | Alternative (1,1,3-Isomer) Abundance | Mechanistic Cause |
| [M - 15] ( | High / Distinct | Absent | The 1,1,3-isomer has no terminal methyl group to lose. |
| [M - 35] ( | Moderate | High | Both isomers lose Cl, but 1,1,3-isomer stabilizes the cation better. |
| Isotope Pattern | Distinct | Distinct | Indistinguishable by isotope pattern alone. |
Critical Insight: If your MS spectrum does not show a significant peak corresponding to the loss of a methyl group (M-15), you likely do not have the 1,1,1-isomer, regardless of the library match score.
Part 3: NMR Validation (The Gold Standard)
NMR provides the only definitive "self-validating" confirmation for this molecule because the spin-spin coupling patterns (
Proton NMR ( -NMR)
-
Target (
):-
Signal: A clean Triplet .
-
Logic: The 3 protons on the methyl group couple to the 2 vicinal fluorine atoms (
). -
Shift:
ppm.
-
-
Alternative (
):-
Signal: Two distinct signals (Triplet for
and Triplet for ). -
Logic: Protons are in two different chemical environments.
-
Fluorine NMR ( -NMR)
This is the decisive test.
-
Target:
-
Signal: A Quartet .
-
Logic: The 2 fluorine atoms are equivalent and couple to the 3 protons of the methyl group (
).
-
-
Alternative:
-
Signal: A Triplet (coupled to
) or complex multiplet depending on long-range coupling.
-
Part 4: Experimental Protocol
Workflow: Definitive Identification
This protocol is designed to eliminate false positives from isomeric impurities.
Step 1: Sample Preparation
-
Dissolve 10 mg of sample in
(Deuterated Chloroform). -
Ensure solvent is free of acidic impurities to prevent halogen exchange.
Step 2:
-
Instrument: 300 MHz or higher.[1]
-
Sweep Width: -60 to -140 ppm (expect signal near -80 to -100 ppm for
). -
Scans: 16-32 (Fluorine sensitivity is high).
-
Pass Criteria: Observation of a distinct quartet .
Step 3: GC-MS Confirmation
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 40°C (hold 2 min)
200°C @ 10°C/min. -
Pass Criteria: Retention time match + Presence of [M-15] fragment.
Part 5: Visualization of Logic
The following diagram illustrates the decision matrix for distinguishing the 1,1,1-isomer from its alternatives.
Figure 1: Spectral decision tree for validating 1,1,1-Trichloro-2,2-difluoropropane against structural isomers.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Search for Chlorinated Fluoropropanes. NIST Standard Reference Data.[2][3][4][5] Available at: [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for coupling constants and chemical shifts).
-
PubChem. Compound Summary for 1,1,1-Trichloro-2,2-difluoropropane. National Library of Medicine. Available at: [Link]
Sources
Safety Operating Guide
Personal Protective Equipment for Handling 1,1,1-Trichloro-2,2-difluoropropane
PART 1: EXECUTIVE SAFETY SUMMARY
URGENT SAFETY NOTICE: 1,1,1-Trichloro-2,2-difluoropropane (CAS 1112-05-6) is a volatile halogenated hydrocarbon with a boiling point of approximately 49°C (120°F) . Its high volatility at room temperature creates an immediate inhalation hazard and a risk of rapid pressure buildup in sealed containers.
At a Glance: Critical PPE Requirements
-
Respiratory: Mandatory Fume Hood. If outside containment, Supplied Air (SCBA) is preferred over cartridges due to poor odor warning properties.
-
Dermal: Laminate (Silver Shield®) or Viton® gloves are required for direct contact. Standard Nitrile gloves provide only momentary splash protection and must be changed immediately upon contact.
-
Ocular: Chemical splash goggles (vented). Face shield required for pouring >500 mL.
PART 2: PHYSICOCHEMICAL HAZARD PROFILE
Effective safety protocols rely on understanding why a chemical is dangerous. This compound’s low boiling point and halogenated structure dictate specific barrier requirements.
Table 1: Key Safety Parameters
| Parameter | Data Value | Operational Implication |
| CAS Number | 1112-05-6 | Use for exact SDS verification. |
| Formula | C₃H₃Cl₃F₂ | Halogenated structure implies high skin permeation. |
| Boiling Point | ~49°C (120°F) | High Volatility. Vaporizes rapidly at ambient temp. |
| Vapor Density | > 1 (Heavier than air) | Vapors accumulate in low-lying areas/sinks. |
| Flash Point | Non-flammable (typically) | While not flammable, thermal decomposition releases toxic HCl/HF gases. |
Mechanism of Hazard
-
Solvent Permeation: As a small halogenated molecule, this compound can permeate standard laboratory glove materials (Latex, thin Nitrile) in seconds to minutes.
-
CNS Depression: Inhalation of vapors acts as an anesthetic, causing dizziness, drowsiness, and potentially cardiac sensitization (arrhythmia) at high concentrations.
-
Defatting Action: Direct skin contact strips natural oils, leading to severe dermatitis and potential secondary infection.
PART 3: PPE SELECTION & JUSTIFICATION
Hand Protection (Dermal Barriers)
Standard nitrile exam gloves are insufficient for prolonged use. The chemical structure allows it to solvate through nitrile rapidly.
-
Primary Recommendation (Immersion/High Risk): Silver Shield® (Laminate) or Viton® .
-
Why: Multi-layer laminates provide broad chemical resistance to chlorinated/fluorinated solvents where single polymers fail.
-
-
Secondary Recommendation (Splash Protection): Double-gloved Nitrile (minimum 5 mil).
-
Protocol: If splashed, immediately remove outer glove, wash hands, and replace.
-
DOT Diagram: Glove Selection Logic
Caption: Decision matrix for selecting appropriate hand protection based on exposure risk.
Respiratory Protection
Due to the low boiling point (49°C), vapor concentration can exceed safety limits rapidly.
-
Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm). Work at least 6 inches inside the sash.[1]
-
Secondary Control (Spill/Maintenance): Self-Contained Breathing Apparatus (SCBA) .
-
Warning: Organic Vapor (OV) cartridges are not recommended for primary protection because halogenated propanes often have poor odor warning properties (you cannot smell them until you are already overexposed).
-
PART 4: OPERATIONAL PROTOCOLS
Protocol A: Safe Transfer & Handling
Objective: Minimize vapor generation and static discharge risks.
-
Pre-Check: Ensure fume hood is operational. Verify spill kit availability (must contain inert absorbents like vermiculite; do not use paper towels ).
-
Cooling: If the ambient temperature is >25°C, chill the reagent bottle in an ice bath for 10 minutes before opening to reduce internal pressure.
-
Transfer:
-
Use glass or stainless steel syringes for small volumes (<20 mL).
-
For larger volumes, use a cannula transfer system to avoid open pouring.
-
-
Sealing: Parafilm is soluble in many halogenated solvents. Use Teflon (PTFE) tape for sealing threads.
Protocol B: Spill Response Workflow
Scenario: 100 mL spill inside the fume hood.
-
Alert: Announce the spill immediately.
-
Ventilate: Press "Emergency Purge" on the fume hood if available. Keep sash low.
-
PPE Upgrade: Don Silver Shield gloves and goggles.
-
Absorb: Cover spill with vermiculite or sand. Do not use combustible materials (sawdust/paper).
-
Collect: Scoop into a heavy-duty HDPE waste bag or jar. Label as "Halogenated Solvent Waste."
DOT Diagram: Emergency Response Logic
Caption: Immediate decision workflow for spill containment vs. evacuation.
PART 5: WASTE DISPOSAL & DECONTAMINATION
-
Classification: Halogenated Organic Waste. Do not mix with non-halogenated solvents (acetone, ethanol) if your facility separates them, as this increases disposal costs.
-
Container: Store in amber glass or HDPE containers. Ensure caps are vented or leave significant headspace (20%) to prevent pressure buildup from vaporization.
-
Decontamination: Glassware should be rinsed with acetone (in the hood) before being removed for washing. Collect the acetone rinse as halogenated waste.
PART 6: REFERENCES
-
National Institutes of Health (PubChem). 1,1,1-Trichloro-2,2-difluoropropane Compound Summary (CAS 1112-05-6). Retrieved from [Link]
-
Stenutz. 1,1,1-trichloro-2,2-difluoropropane Physical Properties. Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing.[2] (General Halogenated Hydrocarbon Permeation Data). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
